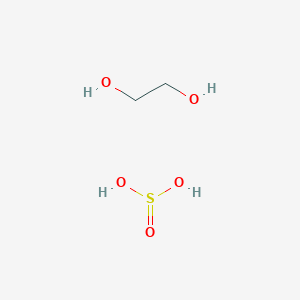

Ethane-1,2-diol;sulfurous acid

Description

Overview of 1,2-Diol Cyclic Sulfites within Organic Chemistry

Cyclic sulfites derived from 1,2-diols are versatile synthons in organic chemistry. Their preparation is most commonly achieved through the reaction of a corresponding 1,2-diol with thionyl chloride. researchgate.net This transformation converts the diol into a cyclic sulfite (B76179), which can then serve as a precursor for a range of other functional groups. For instance, these cyclic esters can undergo ring-opening reactions with nucleophiles, leading to the formation of new carbon-heteroatom bonds. researchgate.net This reactivity makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. Furthermore, the cyclic nature of these sulfites can impart specific stereochemical control in subsequent reactions, a highly desirable feature in asymmetric synthesis. ontosight.ai

Historical Development and Evolution of Research on Ethane-1,2-diol Sulfurous Acid (Ethylene Sulfite)

The study of ethylene (B1197577) and its derivatives has a long history, with initial research in the 1800s focusing on the effects of illuminating gas on plants, where ethylene was identified as the active component. researchgate.net While the broader field of ethylene chemistry evolved, specific research into ethylene sulfite gained momentum with the advancement of synthetic and analytical techniques. The development of gas chromatography in the late 1950s was a significant turning point, enabling more precise detection and analysis of such compounds and fostering a deeper understanding of their properties and reactions. researchgate.net Early investigations into cyclic sulfites, including ethylene sulfite, focused on their synthesis and basic reactivity. A key method for synthesizing ethylene sulfite involves the reaction of sulfur dioxide with ethylene oxide (epoxy ethane). smolecule.comgoogle.com

Contemporary Academic Research Landscape and Scholarly Importance of Ethane-1,2-diol Sulfurous Acid

In recent years, research interest in ethylene sulfite has surged, largely driven by its application in materials science, particularly in the field of energy storage. It has emerged as a crucial electrolyte additive in lithium-ion batteries. smolecule.comchembk.com Scientific studies have demonstrated that the addition of ethylene sulfite to the electrolyte can significantly enhance the performance and stability of these batteries. smolecule.com It promotes the formation of a stable solid electrolyte interphase (SEI) on the anode, which is critical for long-term cycling stability and improved safety. smolecule.com Furthermore, research has indicated that ethylene sulfite can improve the high-temperature performance of lithium-ion batteries by mitigating electrolyte decomposition. smolecule.com Beyond battery applications, ethylene sulfite continues to be explored as a versatile intermediate in organic synthesis. chembk.com

Structural Isomerism and Conformations in Cyclic Sulfite Systems

The five-membered ring of ethylene sulfite is not planar. Due to the pyramidal configuration around the sulfur atom, the molecule adopts a non-planar, or "envelope," conformation. acs.orgsaskoer.cayoutube.com This structural feature is a direct consequence of the stereochemistry at the sulfur atom, which possesses a lone pair of electrons. This non-planarity gives rise to the possibility of stereoisomerism in substituted cyclic sulfites. For instance, with substituted 1,2-diols, the resulting cyclic sulfites can exist as diastereomers, which can often be separated and characterized. acs.org The conformational preferences of these cyclic systems are influenced by a variety of factors, including steric and electronic interactions between the substituents on the ring. The study of these conformations is crucial for understanding the reactivity and properties of these molecules. acs.org

Interactive Data Tables

Physicochemical Properties of Ethylene Sulfite

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₃S | chembk.com |

| Molar Mass | 108.12 g/mol | chembk.com |

| Appearance | Colorless liquid | americanelements.com |

| Density | 1.426 g/mL at 25°C | chembk.comsigmaaldrich.com |

| Boiling Point | 159.1 °C | smolecule.comsigmaaldrich.com |

| Refractive Index | n20/D 1.445 | chembk.comsigmaaldrich.com |

| Melting Point | -11 °C | chembk.com |

| Flash Point | 91.7 °C | sigmaaldrich.comsigmaaldrich.com |

Key Research Findings on Ethylene Sulfite in Lithium-Ion Batteries

| Research Area | Key Finding | Reference |

| SEI Formation | Promotes the formation of a more stable and uniform SEI layer on the anode. | smolecule.com |

| Cycling Stability | Improves cycling stability and reduces capacity fade. | smolecule.com |

| High-Temperature Performance | Enhances battery performance at elevated temperatures by reducing electrolyte decomposition. | smolecule.com |

| Electrochemical Reduction | Can be reduced through one- and two-electron processes, forming lithium sulfite and ethylene gas. | smolecule.com |

Properties

CAS No. |

147545-69-5 |

|---|---|

Molecular Formula |

C2H8O5S |

Molecular Weight |

144.15 g/mol |

IUPAC Name |

ethane-1,2-diol;sulfurous acid |

InChI |

InChI=1S/C2H6O2.H2O3S/c3-1-2-4;1-4(2)3/h3-4H,1-2H2;(H2,1,2,3) |

InChI Key |

HNBLQRONSQNEAK-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)O.OS(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethane 1,2 Diol Sulfurous Acid and Analogous Cyclic Sulfites

Direct Synthesis Approaches

Direct methods for the synthesis of cyclic sulfites often involve the reaction of a diol with a sulfur-containing reagent. These methods are typically straightforward and provide a reliable route to the desired products.

The reaction of a diol with thionyl chloride is a well-established and common method for preparing cyclic sulfites. researchgate.netresearchgate.net This reaction typically proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur of the thionyl chloride. libretexts.orgyoutube.com This initial step converts the hydroxyl group into a better leaving group. libretexts.orglibretexts.org A subsequent intramolecular nucleophilic substitution, where the second hydroxyl group attacks the intermediate, leads to the formation of the cyclic sulfite (B76179) and the release of hydrochloric acid and sulfur dioxide as byproducts. libretexts.org The reaction mechanism is generally considered to be an SN2 type, resulting in an inversion of configuration at the carbon center. libretexts.orglibretexts.org For the synthesis of some cyclic sulfites, the slow addition of thionyl chloride is crucial for achieving macrocyclization. researchgate.net

An alternative and synthetically useful method for preparing cyclic sulfites is the acid or base-catalyzed transesterification of diols with diisopropyl sulfite. tandfonline.comtandfonline.com This approach avoids the formation of chlorinated waste generated in thionyl chloride-based methods. researchgate.net The reaction can be driven to completion by distilling off the isopropanol (B130326) byproduct. tandfonline.com Both acid catalysts, such as methanesulfonic acid, and base catalysts, like sodium tert-butoxide, have been successfully employed. tandfonline.comtandfonline.com This method is particularly advantageous as diisopropyl sulfite is a poor alkylating agent, leading to cleaner reactions. tandfonline.com

Table 1: Comparison of Catalysts in Transesterification

| Catalyst Type | Example Catalyst | Efficacy |

| Acid | Methanesulfonic acid | Viable for driving the reaction. tandfonline.com |

| Base | Sodium tert-butoxide | Effective in various solvents. tandfonline.com |

| Weak Base | Triethylamine (B128534), DBU | Showed only trace amounts of product. tandfonline.com |

| Metal Alkoxides | Zinc, Calcium, Magnesium | Gave no reaction. tandfonline.com |

While less common for the direct synthesis of ethane-1,2-diol sulfurous acid, cyclic sulfites can be generated from olefins. One such method involves the use of reagents like phenyl iodosulfate. This approach offers a pathway to cyclic sulfites from unsaturated precursors. However, more prevalent methods for converting alkenes to diols, which can then be converted to cyclic sulfites, include treatment with cold, dilute alkaline potassium permanganate (B83412) (Baeyer's reagent) or osmium tetroxide. quora.comquora.com

The reaction of epoxides with sulfur dioxide is a known route to 5-membered cyclic sulfites. researchgate.netrsc.org This cycloaddition can be catalyzed by various substances, including quaternary ammonium (B1175870) and amino-functionalized silica (B1680970) catalysts, which can yield high amounts of cyclic sulfites (79-96%). nih.govresearchgate.net The use of these heterogeneous catalysts simplifies product purification by allowing for easy separation from the reaction mixture. nih.govresearchgate.net While direct reaction with sulfuric acid is more commonly associated with the formation of cyclic sulfates from epoxides oup.com, the reaction of epoxides with sulfur dioxide provides an atom-economical route to cyclic sulfites. rsc.org

Advanced Synthetic Strategies and Their Optimization

More advanced synthetic methods focus on creating larger, more complex cyclic sulfite structures and optimizing reaction conditions for higher efficiency and purity.

Macrocyclic sulfites can be synthesized through the macrocyclization of oligo(ethylene glycols). scilit.comnih.govresearchgate.net This strategy has been developed to produce monodisperse poly(ethylene glycols) (M-PEGs) and their derivatives. scilit.comnih.govresearchgate.net The process involves the formation of macrocyclic sulfates as versatile precursors. scilit.comnih.govresearchgate.net The macrocyclization of various oligo(ethylene glycols) can yield macrocyclic sulfites with ring sizes up to 62 members. scilit.comnih.govresearchgate.net These macrocyclic sulfites can then undergo nucleophilic ring-opening reactions to produce monofunctionalized M-PEGs. scilit.comnih.govresearchgate.net Recently, a more environmentally friendly approach using a solid acid, Amberlyst-15, has been explored as a replacement for sulfuric acid in the hydrolysis step of the one-pot nucleophilic ring-opening of oligoethylene glycol macrocyclic sulfates. nih.govacs.org

Catalytic Approaches in Cyclic Sulfite Formation

The formation of cyclic sulfites from diols can be significantly accelerated through the use of catalysts. Acidic, basic, and even solid-surface catalysts have been employed to facilitate these reactions, often leading to higher yields and milder reaction conditions compared to non-catalytic methods.

Acid Catalysis: Acid catalysts are effective in promoting the formation of cyclic sulfites, particularly through transesterification reactions. In this approach, a diol is reacted with a simple dialkyl sulfite, such as diisopropyl sulfite, in the presence of a catalytic amount of a strong acid. Methanesulfonic acid is a commonly used catalyst for this purpose. The reaction proceeds by displacing the lower-boiling alcohol (isopropanol in this case), driving the equilibrium towards the formation of the more stable cyclic sulfite. tandfonline.com This method is applicable to the synthesis of cyclic sulfites from 1,2-, 1,3-, and 1,4-diols. tandfonline.com

Base Catalysis: Basic catalysts are also widely used in the synthesis of cyclic sulfites. The most common method involves the reaction of a diol with thionyl chloride in the presence of a base, such as triethylamine or imidazole (B134444). kiesslinglab.com The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, thus preventing acid-mediated side reactions and driving the reaction to completion. This method is highly efficient for a wide range of 1,2-diols, including those with various substituents. kiesslinglab.com In addition to traditional amine bases, electrochemical methods have been developed where a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used in conjunction with an electrochemical cell to synthesize cyclic sulfites from diols and sulfur dioxide. acs.org

Borosilicate Glass Surfaces: A unique example of heterogeneous catalysis has been observed in the synthesis of cyclic sulfites from sterically hindered boronic esters of diols. It has been found that the reaction of these boronic esters with thionyl chloride and imidazole proceeds efficiently on the surface of borosilicate glass to yield the corresponding cyclic sulfite. researchgate.net Interestingly, this catalytic effect is specific to borosilicate glass and is not observed with soda-lime glass or in the presence of silica gel. researchgate.net The glass surface is believed to act as a heterogeneous catalyst, participating in the deprotonation steps of the reaction mechanism. researchgate.net This "green" catalytic approach highlights the unexpected role that reaction vessels can play in chemical transformations.

Interactive Table: Catalytic Approaches for Cyclic Sulfite Synthesis

| Catalyst Type | Typical Catalyst | Reactants | Key Features |

| Acid | Methanesulfonic acid | Diol, Dialkyl sulfite | Transesterification reaction, drives equilibrium by removing alcohol. tandfonline.com |

| Base | Triethylamine, Imidazole, DBU | Diol, Thionyl chloride or SO₂ | Neutralizes HCl byproduct, high yields for various diols. kiesslinglab.comacs.org |

| Heterogeneous | Borosilicate glass surface | Boronic ester of diol, Thionyl chloride, Imidazole | Specific to borosilicate glass, "green" catalysis. researchgate.net |

Enantioselective Synthesis of Chiral Cyclic Sulfites

The synthesis of enantiomerically pure chiral cyclic sulfites is of significant interest, as these compounds are valuable building blocks for the asymmetric synthesis of complex molecules. The primary strategy for achieving enantioselectivity is through the use of chiral starting materials.

A well-established method involves the use of enantiopure diols derived from natural sources, such as tartaric acid or carbohydrates. For instance, cyclic sulfites can be prepared from the enantiomers of tartaric acid, which can then be used in the synthesis of chiral building blocks for biologically active products. researchgate.net

Similarly, stereoselective synthesis of cyclic sulfites from protected carbohydrates has been demonstrated. The reaction of a protected glucose residue, obtained from the osmylation of the corresponding glucal, with thionyl diimidazole results in the formation of the 1,2-cis-fused cyclic sulfite with complete stereoselectivity. kiesslinglab.com This approach allows for the generation of a mixture of endo and exo diastereomers at the sulfur atom, which in some cases can be separated. kiesslinglab.com The chirality of the starting carbohydrate dictates the absolute configuration of the resulting cyclic sulfite.

The reaction of p-toluenesulfinyl chloride with alcohols in the presence of chiral diamines has been shown to produce chiral sulfinates with good enantioselectivity. tandfonline.com While this method produces open-chain sulfinates, the principles of using a chiral catalyst to induce enantioselectivity in the formation of a sulfur-oxygen bond are relevant to the broader field of chiral sulfur chemistry.

Synthesis of Substituted Ethylene (B1197577) Sulfite Derivatives

A wide array of substituted ethylene sulfite derivatives can be synthesized, primarily by starting with appropriately substituted 1,2-diols. The choice of the diol determines the substitution pattern on the carbon backbone of the cyclic sulfite.

The reaction of various 1,2-diols with thionyl chloride in the presence of triethylamine and imidazole has been used to prepare a series of substituted cyclic sulfites. kiesslinglab.com Examples of diols that have been successfully converted to their corresponding cyclic sulfites include:

Pinacol (to form tetramethylethylene sulfite) kiesslinglab.com

Cyclopentane-1,2-diol and cyclohexane-1,2-diol kiesslinglab.com

Diethyl tartrate (to form a cyclic sulfite with two carboxylate substituents) kiesslinglab.com

Stilbenediol (to form diphenylethylene sulfite) kiesslinglab.com

Diols with electron-withdrawing or electron-donating phenyl substituents kiesslinglab.com

Furthermore, an electrochemical method has demonstrated a broad scope for the synthesis of substituted cyclic sulfites from the corresponding diols and sulfur dioxide. acs.org This method has been successfully applied to the synthesis of cyclic sulfites from sterically demanding diols like (+)-pinan-2,3-diol and even protected sugar derivatives, although yields may be lower for more sensitive substrates. acs.org

Purification and Isolation Protocols for Highly Pure Cyclic Sulfites

The purification and isolation of cyclic sulfites are crucial steps to obtain products of high purity, which is often a requirement for their use in subsequent synthetic transformations. The choice of purification method depends on the physical properties of the cyclic sulfite, such as its state (solid or liquid), volatility, and stability.

Chromatography: Column chromatography is a common and effective method for the purification of cyclic sulfites. Silica gel is frequently used as the stationary phase. For instance, in the electrochemical synthesis of cyclic sulfites, the products are often isolated by filtration over silica gel. acs.org Flash column chromatography on florisil (B1214189) has also been employed for the purification of protected glucose-derived cyclic sulfites, allowing for the separation of endo and exo diastereomers in some cases. kiesslinglab.com

Recrystallization: For cyclic sulfites that are solids at room temperature, recrystallization is a powerful technique for achieving high purity. youtube.com The choice of solvent is critical and is determined by the solubility profile of the compound. researchgate.net An example is the purification of ethylene sulfate (B86663), which is obtained by the oxidation of ethylene sulfite. The crude ethylene sulfate can be purified by recrystallization. kiesslinglab.com The benzoate-protected cyclic sulfite derived from glucose is a solid and can be purified by crystallization, whereas the corresponding acetate- and benzyl-protected derivatives are oils, necessitating other purification methods. kiesslinglab.com

Distillation: For liquid cyclic sulfites, distillation can be an effective purification method, particularly for separating the product from non-volatile impurities or solvents. youtube.com Vacuum distillation is often preferred for higher boiling point cyclic sulfites or for those that may be thermally sensitive, as it allows for distillation at a lower temperature. youtube.com

Interactive Table: Purification Techniques for Cyclic Sulfites

| Purification Method | Principle | Applicability to Cyclic Sulfites |

| Column Chromatography | Differential adsorption on a stationary phase. byjus.com | Widely used for both solid and liquid cyclic sulfites; can separate diastereomers. acs.orgkiesslinglab.com |

| Recrystallization | Difference in solubility at different temperatures. researchgate.net | Effective for solid cyclic sulfites to achieve high purity. kiesslinglab.comyoutube.com |

| Distillation | Difference in boiling points. youtube.com | Suitable for liquid cyclic sulfites; vacuum distillation for thermally sensitive compounds. youtube.com |

Reaction Mechanisms and Chemical Reactivity of Ethane 1,2 Diol Sulfurous Acid

Nucleophilic Ring-Opening Reactions

The strained five-membered ring of ethylene (B1197577) glycol sulfite (B76179) makes it a suitable substrate for nucleophilic ring-opening reactions. This reactivity is analogous to that of other cyclic compounds like epoxides and cyclic sulfates, which are valuable intermediates in organic synthesis. The reactions typically proceed via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the ring, leading to the cleavage of a carbon-oxygen bond.

The stereochemistry and regioselectivity of the ring-opening of cyclic sulfites are critical aspects that determine the structure of the final product. While specific studies on the stereochemistry of ethylene glycol sulfite are limited, valuable insights can be drawn from analogous reactions with epoxides and cyclic sulfates.

Stereochemistry : Nucleophilic attack on the carbon atoms of the ring generally proceeds via an SN2 mechanism. This results in an inversion of configuration at the carbon center that is attacked. The reaction is stereospecific, meaning that a specific stereoisomer of the reactant will lead to a specific stereoisomer of the product.

Regioselectivity : The site of nucleophilic attack, or regioselectivity, is influenced by both steric and electronic factors. In reactions with strong nucleophiles under neutral or basic conditions, the attack typically occurs at the less sterically hindered carbon atom. However, under acidic conditions, the reaction may favor attack at the more substituted carbon, as this carbon can better stabilize a partial positive charge in the transition state. In the case of ethylene glycol sulfite, where the two carbon atoms are equivalent, this aspect of regioselectivity is not a factor unless the ring is substituted. For substituted cyclic sulfites, the nature of the substituent and the reaction conditions play a crucial role in directing the nucleophilic attack. Theoretical studies on related cyclic sulfates have shown that the intrinsic preference is often for the nucleophile to attack the less-substituted β-carbon, though solvent effects can alter this preference. google.com

Ethylene glycol sulfite can react with a variety of nucleophiles, leading to the formation of β-substituted ethanol (B145695) derivatives. The sulfur atom in the sulfite group can also be a target for nucleophilic attack in some cases.

Oxygen Nucleophiles : Alcohols and water can act as nucleophiles, leading to the formation of ethers and diols, respectively. The hydrolysis of ethylene glycol sulfite, for instance, yields ethylene glycol and sulfurous acid.

Sulfur Nucleophiles : Thiolates are potent nucleophiles that can open the sulfite ring to form β-hydroxy thiols. The high nucleophilicity of sulfur makes these reactions efficient. masterorganicchemistry.commasterorganicchemistry.com

Halogen Nucleophiles : Halide ions, such as iodide, can act as nucleophiles to open the ring, introducing a halogen atom into the resulting product.

Nitrogen Nucleophiles : Amines are effective nucleophiles for the ring-opening of cyclic sulfites. For example, the reaction of ethylene glycol sulfite with dimethylaniline results in the alkylation of the amine, forming a betaine (B1666868) salt. union.edu

Hydride Nucleophiles : Hydride reagents, such as lithium aluminum hydride (LiAlH₄), are strong reducing agents that can open the ring by delivering a hydride ion to one of the carbon atoms, resulting in the formation of an alcohol after workup. masterorganicchemistry.combyjus.com

Carbon-based Nucleophiles : Organometallic reagents like Grignard reagents (RMgX) can act as carbon-based nucleophiles, attacking the ring to form a new carbon-carbon bond and yielding a substituted alcohol after hydrolysis. masterorganicchemistry.comlibretexts.orglibretexts.org

The reactivity of ethylene glycol sulfite with nucleophiles makes it a useful reagent for alkylation and functionalization. By opening the ring, it introduces a 2-hydroxyethyl group onto the nucleophile.

This compound serves as a bifunctional electrophile, and its reactions can be controlled to achieve selective functionalization. One notable application is in the alkylation of tertiary aromatic amines, such as dimethylaniline, to produce betaine salts. union.edu This reaction demonstrates the utility of ethylene glycol sulfite as an alkylating agent for nitrogen-containing compounds.

Furthermore, analogous to cyclic sulfates, ethylene glycol sulfite can be employed to introduce functionalized side chains. For example, the reaction with a suitable nucleophile can yield a derivative of ethylene glycol that can be further modified or polymerized. This approach is valuable in the synthesis of functional polymers and other complex molecules. nsf.govnih.govnih.gov

The mechanism of nucleophilic attack on cyclic sulfites generally follows an SN2 pathway, involving a backside attack by the nucleophile on one of the ring carbons, leading to simultaneous bond-breaking of the C-O bond. This concerted process results in the inversion of stereochemistry at the site of attack.

In some instances, particularly with chlorosulfites, an internal nucleophilic substitution (SNi) mechanism has been proposed. A newer mechanistic perspective for SNi reactions suggests a pathway involving a 6-center syn-rearrangement that produces an olefin, HCl, and SO₂, which then recombine. fishersci.ca While this is for chlorosulfites, it highlights the potential for complex mechanistic pathways in related sulfur compounds.

Computational studies, primarily on the analogous cyclic sulfates, have provided deeper insights. These studies indicate that the transition state geometry and energy are influenced by the nature of the nucleophile, the substituents on the ring, and the solvent. These factors collectively determine the regioselectivity and stereochemical outcome of the reaction. google.com

Electron-Induced Processes and Anion Chemistry

Beyond nucleophilic reactions, ethylene glycol sulfite can undergo reactions initiated by electron attachment. These processes are crucial for understanding its behavior in environments with free or quasi-free electrons, such as in mass spectrometry or certain electrochemical applications.

The formation of negative ions from ethylene glycol sulfite has been investigated using Rydberg Electron Transfer (RET) and free electron attachment techniques.

In Rydberg Electron Transfer , electrons are transferred from highly excited atoms (Rydberg atoms) to the target molecule. Studies with ethylene glycol sulfite have shown an unusual, broad profile for anion formation. This suggests the formation of more than one type of negative ion. One of the observed peaks corresponds to a dipole-bound anion with an electron binding energy of 8.5 meV. Another peak is speculated to arise from the formation of a distorted C₂H₄SO₃⁻ ion.

Free electron attachment studies reveal multiple dissociative attachment channels. The primary fragment observed is SO₂⁻, which peaks at an electron energy of 1.3 eV. Weaker signals from other fragments like SO₃⁻, SO⁻, and (ES-H)⁻ have also been detected at slightly different energies. These dissociative processes are thought to originate from a broad temporary negative ion resonance centered at approximately 1.4 eV. A process termed "incomplete dissociative electron attachment" has been proposed, where the attachment of a quasi-free electron leads to the breaking of one of the ring bonds, resulting in a long-lived acyclic anion.

Below is a table summarizing the findings from electron beam studies on ethylene glycol sulfite:

| Fragment Ion | Peak Electron Energy (eV) |

| SO₂⁻ | 1.3 |

| SO₃⁻ | 1.5 |

| SO⁻ | 1.7 |

| (ES-H)⁻ | 0.9 |

| Data sourced from The Journal of Chemical Physics. union.edu |

These electron-induced processes highlight the rich anion chemistry of ethylene glycol sulfite and provide fundamental insights into its electronic structure and reactivity.

Dissociative Electron Attachment (DEA) Channels and Fragment Ion Characterization (e.g., SO2-, SO3-, SO-)

The interaction of low-energy electrons with ethane-1,2-diol;sulfurous acid (ethylene sulfite) leads to the formation of transient negative ions, which can then decompose through various dissociative electron attachment (DEA) channels. Experimental studies using electron beams have identified several fragment anions resulting from this process. The most dominant fragment observed is SO2-, which exhibits a peak in its formation at an electron energy of 1.3 eV. nih.govaip.org

Other, weaker signals from different fragment ions have also been characterized. These include SO3- and SO-, with formation peaks at 1.5 eV and 1.7 eV, respectively. nih.govaip.org Additionally, the dehydrogenated parent anion, (ES-H)-, has been detected, peaking at an energy of 0.9 eV. nih.govaip.org The formation of these various fragments indicates multiple pathways for the dissociation of the temporary negative ion.

Table 1: DEA Fragment Ions of Ethylene Sulfite and Their Peak Formation Energies

| Fragment Ion | Peak Formation Energy (eV) |

| (ES-H)⁻ | 0.9 |

| SO₂⁻ | 1.3 |

| SO₃⁻ | 1.5 |

| SO⁻ | 1.7 |

| Data sourced from The Journal of Chemical Physics. nih.govaip.org |

Investigation of Temporary Negative Ion Resonances

The various dissociative electron attachment channels appear to originate from a single, broad temporary negative ion resonance. This resonance is centered at an approximate electron energy of 1.4 eV. nih.govaip.org The capture of an electron by the ethylene sulfite molecule into a temporary negative ion state is the initial step that precedes fragmentation.

Further investigations using Rydberg electron transfer (RET) methods have provided more insight into the negative ions of ethylene sulfite. These experiments revealed an unexpected broad profile for anion formation. Two distinct peaks were observed, corresponding to different states of the negative ion. nih.govaip.org

One peak corresponds to a dipole-bound anion, which is an expected formation for a polar molecule like ethylene sulfite. aip.org The other, however, is speculated to result from the formation of a distorted C₂H₄SO₃⁻ ion. nih.govaip.org This suggests that upon electron attachment, the molecule may undergo a structural change, such as the breaking of a ring bond, to form a more stable, long-lived acyclic anion in a process termed incomplete dissociative electron attachment. nih.govaip.org

Oxidation and Reduction Pathways

Conversion of Cyclic Sulfites to Cyclic Sulfates

The oxidation of cyclic sulfites, such as this compound, to their corresponding cyclic sulfates is a significant transformation in organic synthesis. Cyclic sulfates are valuable intermediates due to their enhanced reactivity as electrophiles compared to their acyclic counterparts. kiesslinglab.comresearchgate.net This conversion is typically achieved through the oxidation of the sulfur atom from a +4 to a +6 oxidation state.

A common and effective method for this transformation involves the use of a ruthenium catalyst, often in a one-pot procedure starting from the corresponding diol. researchgate.net This method is advantageous as it allows for the use of alcohols as starting materials, providing access to a wide array of products. researchgate.net More recently, biocatalytic methods have been developed. For instance, cyclohexanone (B45756) monooxygenase has been shown to catalyze the enantioselective oxidation of organic cyclic sulfites to sulfates. rsc.orgrsc.org Another approach involves a sulfitylation-oxidation protocol where sulfite diester intermediates are oxidized to sulfate (B86663) diesters before being converted to the final product. organic-chemistry.org

Table 2: Methods for the Oxidation of Cyclic Sulfites to Cyclic Sulfates

| Method | Description | Key Features |

| Ruthenium-catalyzed Oxidation | Oxidation of cyclic sulfites prepared from diols and thionyl chloride. researchgate.net | Often a one-pot procedure from the diol. researchgate.net |

| Biocatalytic Oxidation | Use of enzymes like cyclohexanone monooxygenase. rsc.orgrsc.org | Can be highly enantioselective. rsc.orgrsc.org |

| Sulfitylation-Oxidation Protocol | Formation of a sulfite diester intermediate, followed by oxidation and deprotection. organic-chemistry.org | Versatile and high-yielding for various alcohols. organic-chemistry.org |

Reductive Decomposition Mechanisms in Specific Chemical Environments (e.g., Electrolyte Solutions)

In the context of lithium-ion batteries, ethylene sulfite is utilized as a film-forming electrolyte additive. Its reductive decomposition on the surface of the anode creates a protective layer known as the solid electrolyte interphase (SEI). acs.orgnih.govacs.org This process is crucial for preventing the co-intercalation of solvent molecules into the graphite (B72142) anode, which can cause exfoliation and degrade battery performance. researchgate.net

Theoretical studies using density functional theory have elucidated the reductive decomposition pathways. The reduction of ethylene sulfite can proceed via one- or two-electron mechanisms. nih.govacs.org In propylene (B89431) carbonate (PC)-based electrolytes, ethylene sulfite has a higher reduction potential than PC, meaning it is reduced preferentially. researchgate.net The reduction can occur with free ethylene sulfite or, more likely, with ethylene sulfite complexed with a lithium ion (ES-Li⁺). researchgate.net The decomposition of these species leads to the formation of various products that constitute the SEI film. acs.orgnih.govacs.org The major products identified include lithium sulfite (Li₂SO₃) and various organosulfur lithium salts like (CH₂OSO₂Li)₂ and ROSO₂Li. acs.orgnih.govacs.org

Formation and Reactivity of Radical Intermediates

The reductive decomposition of ethylene sulfite involves the formation of radical intermediates. acs.orgnih.govacs.org In the initial step of the one-electron reduction, an open-chain radical anion is formed as a result of the cleavage of a C-O or S-O bond in the cyclic sulfite ring. acs.orgnih.govacs.org

This open-chain radical can be further stabilized by a dissolved lithium ion in the electrolyte. acs.orgnih.gov The resulting, more stable intermediate releases a significant amount of energy, which facilitates subsequent reactions, including the acceptance of a second electron to form dianions that ultimately lead to the final, stable SEI components. acs.orgnih.gov The reactivity of these radical intermediates is central to the formation of a stable and effective protective film on the anode surface.

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of this compound has been investigated to understand its decomposition in aqueous environments. The hydrolysis of ethylene sulfite can be catalyzed by both acids and bases. acs.org Calorimetric measurements of the heat of hydrolysis for ethylene sulfite and its acyclic counterpart, dimethyl sulfite, were found to be nearly equal. acs.org This finding indicates that there is no significant thermodynamic ring strain in the five-membered ethylene sulfite ring, which is a notable difference compared to highly strained cyclic esters like ethylene phosphate. acs.org

The decomposition pathway in aqueous solution involves the cleavage of the ester linkage to yield ethylene glycol and sulfurous acid (which exists in equilibrium with sulfite ions and water). essentialchemicalindustry.orgportfolio-pplus.com The reaction is sensitive to pH, with the rate of hydrolysis increasing in both acidic and alkaline conditions. acs.org

Factors Governing the Hydrolytic Instability of Five-Membered Cyclic Sulfites

The hydrolytic instability of five-membered cyclic sulfites like ethylene sulfite is a well-documented phenomenon. researchgate.net This instability arises from a combination of angle strain and torsional strain inherent in the five-membered ring structure. wikipedia.orgopenstax.org

In organic chemistry, ring strain refers to the instability that occurs when bond angles in a molecule deviate from their ideal values. wikipedia.org For a five-membered ring, a planar conformation would have internal bond angles of approximately 108°, which is very close to the ideal sp³ tetrahedral angle of 109.5°. saskoer.capearson.com This suggests minimal angle strain. However, a planar structure would lead to significant torsional strain due to the eclipsing of bonds on adjacent atoms. libretexts.org To alleviate this torsional strain, five-membered rings pucker and adopt non-planar "envelope" or "twist" conformations. saskoer.calibretexts.org

While puckering reduces torsional strain, it does not eliminate it entirely and can introduce some angle strain. This residual strain makes the ring susceptible to cleavage. The combination of these strain factors contributes to the high reactivity and lower stability of compounds like ethylene sulfite, particularly towards nucleophilic attack, such as hydrolysis. wikipedia.orglibretexts.org The energy required to distort the bond angles and the eclipsing interactions make the ring-opening process energetically favorable.

| Strain Type | Description in Five-Membered Rings | Consequence for Stability |

| Angle Strain | Minimal in a planar conformation (108° vs. ideal 109.5°), but can be induced by puckering to relieve torsional strain. openstax.orgsaskoer.ca | Contributes to overall ring strain, making the ring more reactive. wikipedia.org |

| Torsional Strain | Significant in a planar conformation due to eclipsed C-H and C-O bonds. Relieved by adopting non-planar (puckered) conformations. libretexts.org | The primary driver for puckering; residual strain still contributes to instability. libretexts.org |

| Transannular Strain | Repulsive interactions between non-bonded atoms across the ring. Generally less significant in five-membered rings compared to larger rings. | Minor contributor to overall strain compared to angle and torsional strain. |

Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of esters is significantly accelerated by the presence of a base, a process often termed saponification. masterorganicchemistry.com In the case of ethylene sulfite, a cyclic ester of sulfurous acid, base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The reaction is effectively irreversible, which drives the equilibrium towards the hydrolysis products. chemistrysteps.com

The mechanism involves the following key steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic sulfur atom of the cyclic sulfite. This leads to the cleavage of the S=O pi bond and the formation of a tetrahedral intermediate. youtube.comyoutube.com

Ring Opening: The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen reforms the S=O double bond, leading to the simultaneous cleavage of one of the S-O single bonds within the ring. This step results in the opening of the five-membered ring and the elimination of an alkoxide-like group. youtube.com

Rearrangement Reactions and Heterocyclic Transformations

Beyond hydrolysis, the reactivity of ethylene sulfite and related sulfur(IV) esters encompasses a variety of rearrangement and transformation reactions, leading to the formation of diverse heterocyclic structures.

Formation of Azasulfur(IV) Derivatives from Cyclic Sulfites

Cyclic sulfites can serve as precursors for the synthesis of azasulfur(IV) compounds, such as sulfinimidates and sulfinamidines. These reactions typically involve the interaction of the sulfite with an amine source. researchgate.netrwth-aachen.de A general approach involves the chloroamination of S-S containing compounds to generate sulfinimidoyl chloride intermediates, which can then be trapped by alcohols or amines. rwth-aachen.dersc.org

In the context of a pre-formed cyclic sulfite like ethylene sulfite, the reaction with an amine (R-NH₂) can proceed via nucleophilic attack at the sulfur atom. This can lead to ring-opening and subsequent reactions to form various azasulfur derivatives. For example, the reaction with primary or secondary amines can yield sulfinamidines. researchgate.net These azasulfur(IV) compounds are valuable platform chemicals that can be further derivatized to access azasulfur(VI) compounds like sulfoximines and sulfonimidamides, which are of interest in medicinal and agrochemical chemistry. researchgate.netrwth-aachen.de

| Reactant | Product Class | Significance |

| Ethylene Sulfite + Amine (RNH₂) | Azasulfur(IV) Derivatives (e.g., Sulfinamidines) | Access to complex sulfur-nitrogen heterocyclic systems. researchgate.net |

| Sulfinimidoyl Chlorides + Alcohols/Amines | Sulfinimidate Esters / Sulfinamidines | Versatile intermediates for azasulfur(VI) compounds. rwth-aachen.dersc.org |

Intramolecular Rearrangements (e.g., O-to-N Transfer) in Related Sulfur(IV) Esters

Intramolecular rearrangements are a key feature of the reactivity of organosulfur compounds. In systems related to sulfur(IV) esters, various types of migrations and transfers can occur. One notable example is the potential for an oxygen-to-nitrogen (O-to-N) transfer.

While not extensively documented specifically for ethylene sulfite itself, analogous transformations in other organic molecules suggest its plausibility. For instance, theoretical studies on the cyclization of azaallyl radicals have shown a clear preference for a direct O-to-N hydrogen transfer pathway. acs.org DFT calculations indicated this pathway is exergonic and has a low activation barrier. acs.org Such rearrangements involve the migration of a group from an oxygen atom to a nitrogen atom within the same molecule. In the context of a derivative of ethylene sulfite containing a nitrogen substituent, an intramolecular rearrangement could potentially lead to the transfer of an alkyl or acyl group from one of the ring oxygens to the nitrogen atom, resulting in a new heterocyclic structure.

Interconversion with Other Sulfur-Containing Ring Systems

The strained five-membered ring of ethylene sulfite can be a starting point for the synthesis of other sulfur-containing heterocycles through ring interconversion reactions. These transformations can involve ring-expansion, ring-contraction, or atom-exchange reactions.

Ring Contraction: Related five-membered sulfur-containing heterocycles, such as 1,3-oxathiolan-2-one, can undergo decarboxylation upon heating to form three-membered ethylene sulfide (B99878) (thiirane) rings. rsc.org This suggests a potential pathway for converting ethylene sulfite into smaller, more strained sulfur heterocycles.

Ring Expansion: Ring enlargement reactions are a convenient method for synthesizing medium-sized (7-11 membered) and larger sulfur-containing ring systems, which are often difficult to prepare via classical methods. nih.govresearchgate.net Starting from a five-membered cyclic precursor, reactions that involve the insertion of atoms into the ring can lead to larger heterocyclic systems.

Oxygen-Sulfur Exchange: In the presence of certain reagents, it is possible to achieve an oxygen-sulfur exchange. For example, the copolymerization of epoxides with carbon disulfide can involve complex reshuffling reactions of sulfur centers, leading to polymers with different sulfur linkages than initially expected. nih.gov This type of exchange could potentially transform ethylene sulfite into related thiocarbonates or other sulfur-rich heterocycles. rsc.org

Advanced Spectroscopic Characterization of Ethane 1,2 Diol Sulfurous Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of ethylene (B1197577) sulfite (B76179) in solution. Both one-dimensional and two-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within the molecule.

¹H-NMR and ¹³C-NMR for Structural Elucidation and Diastereomeric Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy confirm the cyclic structure of ethylene sulfite. The molecule's symmetry dictates the appearance of the spectra. In an achiral solvent, the two methylene (B1212753) (-CH₂-) groups are chemically equivalent, leading to a simplified spectrum.

The ¹H-NMR spectrum typically shows a single multiplet for the four protons on the carbon ring. The chemical shift of these protons is influenced by the neighboring oxygen atoms and the sulfite group. The ¹³C-NMR spectrum correspondingly displays a single resonance for the two equivalent carbon atoms.

The presence of the sulfoxide (B87167) group introduces a chiral center at the sulfur atom, leading to the possibility of two diastereomers if the molecule has other stereocenters, though in the parent compound this results in enantiomers. The lone pair on the sulfur can be either axial or equatorial, leading to different conformations. However, at room temperature, the rapid inversion of the ring often leads to averaged signals in the NMR spectra.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Ethylene Sulfite

| Nucleus | Chemical Shift (δ) in ppm (Solvent) | Multiplicity |

| ¹H | ~4.6 - 4.8 (CDCl₃) | Multiplet |

| ¹³C | ~65.0 (CDCl₃) | Singlet |

Note: Chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional (2D) NMR Techniques for Connectivity Assignments

While the one-dimensional spectra of ethylene sulfite are relatively simple, 2D NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and for studying more complex derivatives.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the protons within the same methylene group and between adjacent methylene groups, confirming their coupling and connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signals with the directly attached carbon atoms. For ethylene sulfite, it would show a single cross-peak connecting the proton multiplet to the carbon resonance, confirming the C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds). In a substituted ethylene sulfite, HMBC could be used to establish connectivity between different parts of the molecule.

These 2D NMR methods are particularly crucial when analyzing derivatives of ethylene sulfite, where the symmetry is broken and more complex spectra are observed.

Dynamic NMR Studies for Conformational Analysis

The five-membered dioxathiolane ring of ethylene sulfite is not planar and exists in a dynamic equilibrium between different conformations, primarily envelope and twist forms. The energy barrier to interconversion between these conformers can be studied using dynamic NMR spectroscopy.

By lowering the temperature, the rate of conformational exchange can be slowed down to the NMR timescale. This would lead to the decoalescence of the averaged room-temperature signals into separate signals for the axial and equatorial protons of the methylene groups. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. These studies reveal insights into the flexibility of the ring system and the relative stability of its different conformations. The conformational equilibrium is influenced by the orientation of the S=O group, which can be either axial or equatorial, and by the presence of substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and the vibrational modes of the ethylene sulfite molecule. These techniques are complementary and offer a detailed picture of the molecular structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Molecular Vibrations

The FTIR spectrum of ethylene sulfite is characterized by strong absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent feature is the strong absorption due to the S=O stretching vibration, which is a hallmark of sulfites. The C-H stretching and bending vibrations, as well as C-O and S-O stretching vibrations, are also readily identifiable. An IR spectrum for 1,3,2-dioxathiolane (B15491259), 2-oxide is available in the NIST Chemistry WebBook. nist.gov

Table 2: Characteristic FTIR Absorption Bands for Ethylene Sulfite

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2900 - 3000 | C-H stretching | Medium |

| ~1200 | S=O stretching | Strong |

| ~1000 - 1100 | C-O stretching | Strong |

| ~900 - 950 | S-O stretching | Strong |

| ~1450 | C-H bending | Medium |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., liquid, solid, or in solution).

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FTIR. While strong IR absorptions are associated with vibrations that cause a change in the dipole moment, Raman active vibrations involve a change in the polarizability of the molecule. For a molecule with a center of symmetry, the rule of mutual exclusion would apply, meaning that vibrations that are IR active are Raman inactive, and vice versa. Although ethylene sulfite does not possess a center of symmetry, the relative intensities of the bands in the IR and Raman spectra can differ significantly, aiding in the assignment of vibrational modes.

The symmetric stretching vibrations of the ring system are often more prominent in the Raman spectrum. The S=O stretch is also observable in the Raman spectrum, and its polarization characteristics can provide further information about the symmetry of the vibrational mode.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions. It is instrumental in elucidating molecular structures and fragmentation pathways.

Analysis of Ion Fragments from Electron Attachment Experiments

Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy electron to form a transient negative ion (TNI), which then fragments into a stable anion and one or more neutral radicals. nih.govrsc.orgaps.org The analysis of these fragments provides insight into the molecule's stability and the specific bonds that are prone to cleavage upon electron interaction.

Table 1: Postulated Ion Fragments from Electron Attachment to Ethylene Sulfite

| Postulated Fragment Ion | Chemical Formula | Plausible Neutral Loss |

| [C₂H₄O₂S]⁻ | C₂H₄O₂S | (Molecular Anion) |

| [SO₃]⁻ | SO₃ | C₂H₄ |

| [SO₂]⁻ | SO₂ | C₂H₄O |

| [C₂H₄O]⁻ | C₂H₄O | SO₂ |

| [CHO]⁻ | CHO | CH₃SO₂ |

This table is based on general principles of mass spectrometry fragmentation and data from related compounds, as specific DEA data for ethylene sulfite is not available.

The study of dissociative electron attachment to triflates, which also contain S-O bonds, shows that major dissociation channels involve C-O and S-O bond scissions. researchgate.net For ethylene sulfite, one could anticipate the cleavage of the C-O or S-O bonds within the five-membered ring, leading to various fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Reaction Monitoring

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules in solution without significant fragmentation. This makes it particularly suitable for monitoring the progress of chemical reactions in real-time. nih.govnih.govdigitellinc.com

The synthesis of cyclic sulfites, such as ethylene sulfite from diols and sulfur dioxide (or its derivatives), can be effectively monitored using online ESI-MS. labcompare.comrsc.org By continuously sampling the reaction mixture and analyzing it with ESI-MS, one can track the consumption of reactants (e.g., ethane-1,2-diol) and the formation of the product (ethylene sulfite). This allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize reaction time. Furthermore, ESI-MS can help in the identification of reaction intermediates and byproducts.

Table 2: Application of ESI-MS in Monitoring Ethylene Sulfite Synthesis

| Analytical Target | Expected m/z (as [M+H]⁺) | Purpose |

| Ethane-1,2-diol | 63.04 | Monitoring reactant consumption |

| Ethylene Sulfite | 109.00 | Monitoring product formation |

| Reaction Intermediates | Variable | Elucidating reaction mechanism |

| Byproducts | Variable | Identifying side reactions and impurities |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This method is highly specific and can provide detailed information about the structure and environment of the radical species. researchgate.netnih.gov

In the context of ethylene sulfite, EPR spectroscopy would be invaluable for studying radical species that could be generated through various processes, such as radiolysis, photolysis, or chemical oxidation/reduction. While specific EPR studies on radicals derived from ethylene sulfite are not prominent in the literature, research on other sulfur-containing radicals provides a strong basis for what might be expected. researchgate.net The photolysis of cyclic sulfides has been shown to produce diradicals. researchgate.net

The oxidation of sulfites can lead to the formation of the sulfate (B86663) anion radical (SO₃⁻•), which is an EPR-active species. nih.gov It is plausible that under certain oxidative conditions, ethylene sulfite could form a radical cation, [C₂H₄O₃S]⁺•, or other radical species through ring-opening or fragmentation. EPR spectroscopy, potentially in combination with spin trapping techniques, would be the definitive method for the detection and characterization of such transient radical intermediates. Studies on sulfur-based radical cations have demonstrated their characterization using EPR. u-tokyo.ac.jp

Computational and Theoretical Studies on Ethane 1,2 Diol Sulfurous Acid

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the geometry, electronic structure, and energetics of ethylene (B1197577) sulfite (B76179) and its derivatives.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of ethylene sulfite due to its balance of accuracy and computational cost. researchgate.netnih.gov Researchers have employed DFT, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), to perform geometry optimizations and analyze the electronic structure of the molecule. nih.govresearchgate.net These calculations are crucial for determining the molecule's stable conformations and understanding its behavior in different chemical environments, such as in the gas phase versus in a solvent. amazonaws.com

For instance, DFT calculations have been used to study the optimized geometries of the products formed during the reductive decomposition of ethylene sulfite. amazonaws.com These studies help in understanding the structural changes that occur during chemical reactions. Furthermore, DFT has been applied to investigate the interaction of ethylene sulfite with other molecules, such as its complexation with lithium ions (Li+), which is critical for its function in batteries. acs.orgnih.gov The electronic properties derived from DFT, such as molecular orbital energies, provide insights into the molecule's reactivity and the sites most susceptible to nucleophilic or electrophilic attack. researchgate.net

Ab Initio Methods (e.g., Coupled-Cluster Theory) for High-Accuracy Energy Calculations

For more precise energy calculations, researchers turn to high-level ab initio methods. These methods, based on first principles of quantum mechanics without empirical parameters, offer a higher degree of accuracy, albeit at a greater computational expense. aip.orgnih.gov Coupled-cluster (CC) theory, for example, is a powerful tool for obtaining highly accurate energies, especially for studying weak interactions and excited states. aip.org

In the study of ethylene sulfite, ab initio calculations have been used to investigate the structure and stability of its complexes with lithium atoms. researchgate.net Coupled-cluster methods have been specifically applied to study the negative ions of ethylene sulfite, providing detailed information about electron binding energies and the nature of the resulting anions. aip.org These high-accuracy calculations are essential for benchmarking results from less computationally demanding methods like DFT and for providing reliable data on reaction energetics and potential energy surfaces. nih.gov

Theoretical Prediction of Ionic Structures and Stability

Theoretical methods are pivotal in predicting the structure and stability of ions derived from ethylene sulfite. Studies have focused on the formation of negative ions through processes like electron attachment. aip.org Theoretical calculations have been used to identify plausible structures for the resulting anions, including both cyclic and acyclic (open-chain) forms. aip.org

One study revealed the formation of a dipole-bound anion with a calculated electron binding energy of 8.5 meV. It was also suggested that electron attachment could lead to the breaking of a ring bond, forming a long-lived acyclic anion. aip.org The stability of these ionic species is a key factor in the subsequent chemical reactions they undergo. DFT calculations have also been used to determine the stability of complexes formed between ethylene sulfite, lithium ions, and solvent molecules, which is crucial for understanding the solid electrolyte interphase (SEI) formation in batteries. acs.orgnih.gov

Reaction Mechanism Modeling

Computational modeling plays a crucial role in elucidating the complex reaction mechanisms involving ethylene sulfite, particularly its decomposition and interaction with electrons.

Computational Elucidation of Reductive Decomposition Pathways

A significant area of research has been the computational investigation of the reductive decomposition of ethylene sulfite, a process central to its role as an electrolyte additive. researchgate.netnih.gov High-level DFT calculations have been employed to explore the one- and two-electron reductive decomposition pathways of both isolated ethylene sulfite and its complexes with lithium ions. acs.orgnih.gov

These studies have shown that the reduction of ethylene sulfite can proceed through different pathways depending on whether it is coordinated with a lithium ion. acs.org The calculations help to identify intermediate structures, transition states, and final products of the decomposition. The primary products identified through these computational studies include lithium sulfite (Li₂SO₃) and various organosulfur compounds like (CH₂OSO₂Li)₂. acs.orgnih.gov Understanding these pathways is essential for designing more stable and efficient electrolytes for lithium-ion batteries. researchgate.net

Table 1: Key Products from the Reductive Decomposition of Ethylene Sulfite

| Product Name | Chemical Formula |

|---|---|

| Lithium Sulfite | Li₂SO₃ |

| Dilithium salt of ethylene glycol bis(sulfite) | (CH₂OSO₂Li)₂ |

| Lithium salt of ethylene carbonate derivative | CH₃CH(OSO₂Li)CH₂OCO₂Li |

| Lithium alkyl sulfite | ROSO₂Li |

Simulation of Electron Attachment and Dissociative Processes

The interaction of low-energy electrons with ethylene sulfite has been simulated to understand electron attachment and subsequent dissociation. aip.org These studies combine experimental techniques with theoretical calculations to characterize the dissociative electron attachment (DEA) channels. aip.orgnih.gov

In the case of ethylene sulfite, electron beam studies have revealed multiple dissociative attachment channels. aip.org A prominent temporary negative ion resonance is observed, which leads to the formation of various fragment anions. The dominant fragment observed is SO₂⁻, with weaker signals from other ions. aip.org Theoretical calculations help to rationalize the formation of these fragments and the energies at which they appear. This process, termed incomplete dissociative electron attachment, can involve the breaking of a ring bond to form a long-lived acyclic anion. aip.org

Table 2: Dissociative Electron Attachment Channels for Ethylene Sulfite

| Fragment Ion | Peak Energy (eV) |

|---|---|

| SO₂⁻ | 1.3 |

| SO₃⁻ | 1.5 |

| SO⁻ | 1.7 |

| (ES-H)⁻ | 0.9 |

Source: aip.org

Transition State Analysis and Reaction Energetics

Detailed computational studies on the transition states and energetics of the formation of ethylene sulfite from ethane-1,2-diol and sulfurous acid are not extensively available in the public literature. The common synthesis route often involves the reaction of ethane-1,2-diol with thionyl chloride (SOCl₂).

However, significant computational work, primarily using Density Functional Theory (DFT), has been conducted on the reductive decomposition of ethylene sulfite, which is crucial for its function in forming a stable solid electrolyte interphase (SEI) on battery anodes. These studies provide valuable insights into the reaction energetics and transition states of ethylene sulfite under electrochemical conditions.

One- and two-electron reduction pathways of ethylene sulfite, both in vacuum and in the presence of a solvent like propylene (B89431) carbonate (PC), have been investigated. The initial reduction of ethylene sulfite leads to the formation of a radical anion, which then undergoes ring-opening.

Key Findings from Reductive Decomposition Studies:

Reduction Potential: Ethylene sulfite has a higher electron affinity or reduction potential compared to common electrolyte solvents like propylene carbonate. This allows it to be preferentially reduced on the anode surface. rsc.org

Decomposition Pathways: Upon reduction, the ethylene sulfite radical anion can decompose through different pathways. A concerted pathway for the ring-opening has been identified with a lower energy barrier compared to a stepwise C-O bond cleavage. rsc.org

Energy Barriers: The energy barrier for the decomposition of the reduced ethylene sulfite in an ethylene sulfite-Li⁺-propylene carbonate complex has been reported to be significantly higher than that for the reduction of propylene carbonate itself. rsc.org For instance, the energy barrier for the formation of an inorganic product (RSO₃Li₂) and ethylene gas from a reduced intermediate was found to be only 1.4 kcal/mol in a vacuum, indicating a highly favorable process. nih.gov

Table 1: Calculated Energetics for Ethylene Sulfite (ES) Reductive Decomposition This interactive table provides a summary of computational findings related to the energy of different species and pathways in the reductive decomposition of ethylene sulfite.

| Species/Process | Calculated Energy/Property (kcal/mol) | Computational Method/Basis Set | Context/Solvent | Reference |

| Vertical Electron Affinity (ES vs. PC) | -79.5 vs. -44.9 | DFT | rsc.org | |

| Energy Barrier (Formation of RSO₃Li₂ + C₂H₄) | 1.4 | DFT | Vacuum | nih.gov |

| Energy Barrier (Direct dissociation of radical anion) | 13.7 | DFT | Vacuum | nih.gov |

| Solvation Effect on Reduction Potential | Decrease of ~10 kcal/mol | DFT | Propylene Carbonate (PC) | nih.gov |

Conformational Analysis and Stereochemical Prediction through Computational Methods

The five-membered ring of 1,3,2-dioxathiolane-2-oxide is not planar. Computational studies on analogous cyclic sulfites, such as the six-membered 1,3,2-dioxathiane-2-oxide, have shown that the ring can adopt various conformations like chair, boat, and twist forms. For ethylene sulfite, the five-membered ring is expected to exist in an envelope or twist conformation to relieve ring strain.

The S=O group can be oriented in either an axial or equatorial position relative to the approximate plane of the ring. The relative stability of these conformers is a key aspect of its stereochemistry.

While specific, detailed conformational energy maps for ethylene sulfite are not widely published, studies on related compounds suggest that the axial conformation of the S=O group is generally more stable in cyclic sulfites. For the related six-membered ring, 1,3,2-dioxathiane-2-oxide, the free energy difference (ΔG⁰) at 300 K for the S=O group being in an axial position was calculated to be -15.0 kJ/mol, which is in good agreement with experimental data. researchgate.net This preference is often attributed to a combination of steric and electronic effects, including hyperconjugation.

Table 2: Predicted Conformational Properties of Ethylene Sulfite This interactive table summarizes the expected conformational features of ethylene sulfite based on computational studies of related molecules.

| Feature | Predicted Characteristic | Basis of Prediction |

| Ring Conformation | Envelope or Twist | Minimization of ring strain in a five-membered ring. |

| S=O Group Orientation | Axial conformer is likely more stable than equatorial. | Analogy with computational studies on 1,3,2-dioxathiane-2-oxide and experimental data. |

| Main Stabilizing Interactions | Anomeric effects, hyperconjugation. | General principles of conformational analysis in heterocyclic compounds. |

Solvation Effects and Intermolecular Interactions in Theoretical Models

The behavior of ethylene sulfite in solution is critical for its applications, and theoretical models have been employed to understand its solvation and intermolecular interactions, particularly in the context of lithium-ion battery electrolytes.

Solvation Models:

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a common approach used in studies of ethylene sulfite. This model represents the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects on the electronic structure and energetics of the solute. rsc.org

Explicit Solvation Models: To capture more specific solute-solvent interactions, such as hydrogen bonding or coordination, explicit solvent molecules are included in the computational model. For ethylene sulfite in battery electrolytes, supermolecular clusters like [(ES)Li⁺(PC)ₙ] (where PC is propylene carbonate) are constructed to model the first solvation shell around the lithium ion. rsc.orgnih.govacs.org

Hybrid Models: Some studies utilize a hybrid approach, where the immediate coordination environment of an ion is modeled explicitly with a few solvent molecules, and the rest of the solvent is treated as a continuum using a model like PCM. This has been shown to provide a more accurate estimation of properties like reduction potentials. rsc.org

Intermolecular Interactions:

Coordination with Li⁺: DFT calculations show that ethylene sulfite coordinates with lithium ions through the oxygen atoms of the sulfite group. This interaction is crucial as it influences the reduction potential and the subsequent decomposition pathway. nih.govacs.org

Solvent Reorganization: The presence of ethylene sulfite and its interaction with lithium ions alters the solvation structure of the electrolyte. Computational studies show that the open-chain radical formed from ethylene sulfite reduction is further stabilized by dissolved lithium ions. nih.govacs.org This interaction releases a significant amount of energy that facilitates subsequent reactions leading to the formation of a protective film on the battery's electrode. nih.govacs.org

The study of intermolecular interactions using computational methods helps in understanding how ethylene sulfite functions at a molecular level to improve battery performance by modifying the solvation environment of the charge carriers.

Applications of Ethane 1,2 Diol Sulfurous Acid in Advanced Chemical Synthesis and Materials Science

Applications as an Electrolyte Additive

Cyclic sulfur-containing compounds, particularly ethylene (B1197577) sulfate (B86663) (DTD), are employed as indispensable film-forming additives in the electrolytes of lithium-ion batteries. Their primary function is to decompose preferentially on the anode surface to create a stable and protective layer, known as the solid electrolyte interphase (SEI), which is crucial for battery longevity and performance. mgm-batterymaterials.com

Mechanism of Film Formation in Lithium-Ion Batteries

The efficacy of ethylene sulfite (B76179) (ES) and ethylene sulfate (DTD) as SEI-forming additives stems from their electrochemical reduction at a higher potential compared to common electrolyte solvents like ethylene carbonate (EC) and propylene (B89431) carbonate (PC). ciac.jl.cnresearchgate.netacs.org Cyclic voltammetry studies show that DTD is reduced at approximately 1.4 V (vs. Li/Li+), which is well above the potential where solvent co-intercalation and graphite (B72142) exfoliation occur. ciac.jl.cn

This preferential reduction leads to the formation of a robust passivation film on the graphite anode surface. worldscientific.com Spectroscopic and analytical studies have identified the primary components of this film. The reductive decomposition of these additives yields inorganic species such as lithium sulfite (Li2SO3) and organic lithium alkyl sulfates (ROSO2Li). researchgate.netrsc.org In the case of vinyl ethylene sulfite, butadiene is also formed, and some of the initial Li2SO3 can be further reduced to lithium sulfide (B99878) (Li2S) and lithium oxide (Li2O). rsc.org These components deposit onto the electrode, creating a thin, uniform, and stable SEI layer that effectively separates the anode from the bulk electrolyte. worldscientific.com

Influence on Electrochemical Performance and Interface Stability

Key benefits observed from using ethylene sulfate as an additive include:

Enhanced Interfacial Stability: The stable SEI layer effectively suppresses the continuous decomposition of the electrolyte and prevents the co-intercalation of solvent molecules (especially propylene carbonate) into the graphite anode, thus preserving the anode's structural integrity. acs.orgosti.gov

Improved Capacity and Cycling: By preventing irreversible capacity loss associated with solvent decomposition and graphite exfoliation, DTD significantly increases the reversible discharge capacity and improves the cycling capability of the battery. ciac.jl.cnresearchgate.net Cells with DTD exhibit higher capacity retention over prolonged cycling. acs.org

Lower Interfacial Resistance: The well-formed SEI is ionically conductive for Li+ ions but electronically insulating. This leads to a reduction in the total interfacial resistance, facilitating better charge transfer kinetics. ciac.jl.cnresearchgate.net

The optimized addition of DTD results in a more stable electrode-electrolyte interface, leading to longer cell lifetime and more reliable performance. worldscientific.comacs.org

Versatile Building Blocks in Polymer Chemistry

Cyclic sulfite and sulfate intermediates derived from oligo(ethylene glycols) serve as highly valuable and versatile building blocks for the synthesis of well-defined polymers. This strategy allows for precise control over molecular weight and functionality, which is challenging to achieve with conventional polymerization methods.

Synthesis of Monodisperse Poly(ethylene glycols) (M-PEGs) and their Derivatives

A highly efficient method for producing monodisperse poly(ethylene glycols) (M-PEGs) utilizes a macrocyclic sulfate (MCS)-based approach. semanticscholar.org In this strategy, oligo(ethylene glycols) (OEGs) of a specific length are reacted to form large macrocyclic sulfates. These MCS intermediates act as versatile precursors that can be iteratively reacted to extend the polymer chain with precise control. semanticscholar.orgnih.gov This method avoids traditional polymerization processes that typically result in a distribution of chain lengths (polydispersity), and it enables the synthesis of M-PEGs with specific, uniform molecular weights. nih.gov

Controlled Functionalization of Oligo(ethylene glycols) through Cyclic Sulfite Intermediates

A significant advantage of the macrocyclic sulfate strategy is the ability to create monofunctionalized OEGs without the need for complex protection and activation steps. nih.govresearchgate.net The process involves a one-pot nucleophilic ring-opening of the OEG macrocyclic sulfate. This reaction yields a sulfate salt intermediate, which is subsequently hydrolyzed to produce the desired monofunctionalized OEG. nih.gov The hydrolysis step was traditionally carried out with sulfuric acid, but safer and more environmentally friendly solid acids like Amberlyst-15 have also been successfully employed. nih.govresearchgate.net This method provides a straightforward and scalable route to a wide range of OEG derivatives with a single functional group, which are crucial for applications in bioconjugation and drug delivery. rsc.org

Precursors for Poly(ether-ester)s and Other Polymeric Architectures

Ethylene glycol and its oligomers are fundamental components in the synthesis of complex polymers like poly(ether-ester)s. st-andrews.ac.ukresearchgate.net The well-defined, functionalized oligo(ethylene glycols) synthesized via the cyclic sulfate intermediate route can be used as macromonomers in subsequent polymerization reactions. By incorporating these OEG blocks into a polymer backbone with dicarboxylic acids or their derivatives, poly(ether-ester)s with precisely controlled hydrophilic segment lengths can be created. This control over the polymer architecture allows for the fine-tuning of material properties such as biodegradability, mechanical strength, and drug-loading capacity for advanced biomedical and materials science applications. chemrxiv.orgspringernature.com

Intermediates in Fine Chemical Synthesis

Utilization in Stereoselective Transformations and Chiral Synthesis

While ethylene sulfite and ethylene sulfate derived from the achiral ethane-1,2-diol are themselves achiral, the principles of their chemistry can be extended to chiral diols, making cyclic sulfites and sulfates powerful tools in stereoselective synthesis. The formation of a cyclic sulfate from a chiral 1,2-diol proceeds with retention of stereochemistry. Subsequent nucleophilic attack on the cyclic sulfate occurs via an SN2 mechanism, leading to inversion of configuration at the site of attack. This predictable stereochemical outcome is highly valuable in the synthesis of chiral molecules.

A notable application involves the asymmetric dihydroxylation of alkenes to produce chiral diols, which can then be converted to chiral cyclic sulfates. These chiral cyclic sulfates serve as versatile intermediates, allowing for the introduction of various functional groups with controlled stereochemistry. For instance, the ring-opening of a chiral cyclic sulfate with a nucleophile provides a stereospecific route to a wide array of important chiral synthons. researchgate.net This methodology is crucial in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired activity.

The stereoselective synthesis of sulfinate esters and other sulfur-containing chiral centers is an area of growing interest in drug discovery. nih.govnih.gov While not directly involving ethylene sulfite, the strategies employed often rely on chiral auxiliaries or catalysts to control the stereochemistry at the sulfur atom, a principle that can be conceptually linked to the broader field of asymmetric sulfur chemistry. nih.gov

Table 1: Stereochemical Control in Reactions of Cyclic Sulfates Derived from Chiral Diols

| Starting Material | Reagent | Key Transformation | Product Stereochemistry |

| Chiral 1,2-Diol | Thionyl Chloride, then Oxidation | Cyclic Sulfate Formation | Retention of Stereochemistry |

| Chiral Cyclic Sulfate | Nucleophile | Ring-Opening | Inversion at the attacked carbon |

Enabling Alkylation Reactions via Cyclic Sulfate Ring Opening

Ethylene sulfate (1,3,2-dioxathiolane-2,2-dioxide) is a particularly effective bifunctional alkylating agent. The high reactivity of the cyclic sulfate ring is attributed to the significant ring strain and the electron-withdrawing nature of the sulfonyl group. This high reactivity facilitates ring-opening reactions with a wide range of nucleophiles.

Upon reaction with a nucleophile, the ring opens to introduce a 2-hydroxyethylsulfonyl group onto the nucleophile. This transformation is highly efficient and provides a straightforward route to various functionalized organic sulfates. The general mechanism involves the nucleophilic attack on one of the carbon atoms of the cyclic sulfate, leading to the cleavage of a carbon-oxygen bond and the formation of a sulfate ester.

This reactivity has been harnessed in the synthesis of a variety of compounds, including:

Fluorinated β-hydroxyphosphonates: These are important building blocks for acyclic nucleosides. The ring-opening of functionalized 1,2-cyclic sulfates with phosphonodifluoromethyl carbanions provides an efficient route to these molecules.

Imidazolidinium salts: Ethylene sulfate can be employed in the preparation of these salts.

Disulfates and sulfonate surfactants: Its role as an intermediate in the synthesis of these compounds is well-established.

The high reactivity of ethylene sulfate makes it a valuable reagent in organic synthesis for the introduction of the ethyleneoxy moiety.

Table 2: Examples of Alkylation Reactions via Ethylene Sulfate Ring Opening

| Nucleophile | Product Class | Significance |

| Phosphonodifluoromethyl carbanion | Fluorinated β-hydroxyphosphonates | Building blocks for acyclic nucleosides |

| Amines | Imidazolidinium salts | Ionic liquids, catalysts |

| Alcohols | Alkoxyethyl sulfates | Intermediates for surfactants |